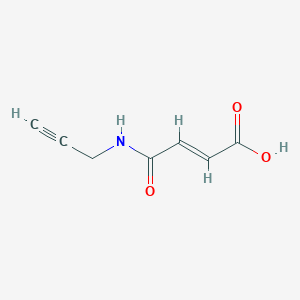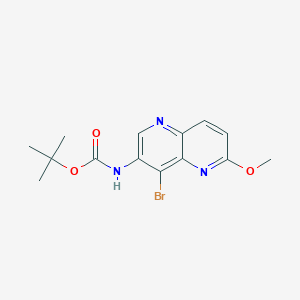
tert-Butyl (4-bromo-6-methoxy-1,5-naphthyridin-3-yl)carbamate
描述
tert-Butyl (4-bromo-6-methoxy-1,5-naphthyridin-3-yl)carbamate is a synthetic organic compound that belongs to the class of 1,5-naphthyridines. This compound is characterized by the presence of a tert-butyl carbamate group attached to a 1,5-naphthyridine ring system, which is further substituted with a bromo and a methoxy group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
准备方法
The synthesis of tert-Butyl (4-bromo-6-methoxy-1,5-naphthyridin-3-yl)carbamate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the 1,5-naphthyridine core: This can be achieved through a condensation reaction involving 3-aminopyridine and diethyl methylenemalonate, followed by thermal cyclization.
Introduction of the bromo and methoxy groups: The 1,5-naphthyridine core can be brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions. The methoxy group can be introduced via a nucleophilic substitution reaction using methanol and a suitable base.
Attachment of the tert-butyl carbamate group: This step involves the reaction of the substituted 1,5-naphthyridine with tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial production methods for this compound would likely involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
化学反应分析
tert-Butyl (4-bromo-6-methoxy-1,5-naphthyridin-3-yl)carbamate can undergo various chemical reactions, including:
Substitution reactions: The bromo group can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and reduction reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate. Reduction reactions can also be performed on the naphthyridine ring to modify its electronic properties.
Cross-coupling reactions: The bromo group can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to form new carbon-carbon bonds.
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
tert-Butyl (4-bromo-6-methoxy-1,5-naphthyridin-3-yl)carbamate has several scientific research applications:
Medicinal chemistry: This compound can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.
Organic synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.
Biological studies: Researchers can use this compound to study the biological activity of 1,5-naphthyridine derivatives, including their interactions with proteins and nucleic acids.
Material science: The unique electronic properties of this compound make it of interest for the development of new materials with specific optical or electronic characteristics.
作用机制
The mechanism of action of tert-Butyl (4-bromo-6-methoxy-1,5-naphthyridin-3-yl)carbamate depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and other enzymes involved in cellular signaling pathways. The presence of the bromo and methoxy groups can influence the compound’s binding affinity and selectivity for its target.
相似化合物的比较
tert-Butyl (4-bromo-6-methoxy-1,5-naphthyridin-3-yl)carbamate can be compared with other 1,5-naphthyridine derivatives, such as:
tert-Butyl (4-chloro-6-methoxy-1,5-naphthyridin-3-yl)carbamate: Similar structure but with a chloro group instead of a bromo group, which can affect its reactivity and biological activity.
tert-Butyl (4-bromo-6-hydroxy-1,5-naphthyridin-3-yl)carbamate: Contains a hydroxyl group instead of a methoxy group, which can influence its solubility and hydrogen bonding interactions.
tert-Butyl (4-bromo-6-methoxyquinolin-3-yl)carbamate: A quinoline derivative with similar substituents, which can be used to compare the effects of different ring systems on the compound’s properties.
The uniqueness of this compound lies in its specific combination of substituents and the 1,5-naphthyridine core, which can confer distinct chemical and biological properties.
属性
IUPAC Name |
tert-butyl N-(4-bromo-6-methoxy-1,5-naphthyridin-3-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrN3O3/c1-14(2,3)21-13(19)17-9-7-16-8-5-6-10(20-4)18-12(8)11(9)15/h5-7H,1-4H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYQJWBIMGMDUHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN=C2C=CC(=NC2=C1Br)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B3102308.png)
![5-Methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B3102310.png)
![5-Methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B3102313.png)
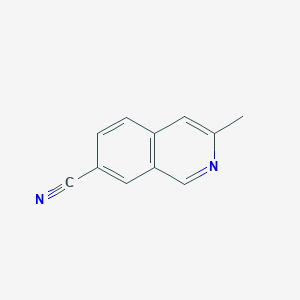
![5-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B3102338.png)
![1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B3102354.png)
![7-Methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B3102358.png)
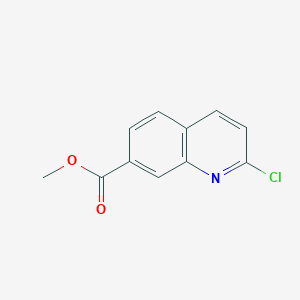
![6-(1-piperazinyl)imidazo[1,2-b]pyridazine hydrochloride](/img/structure/B3102374.png)
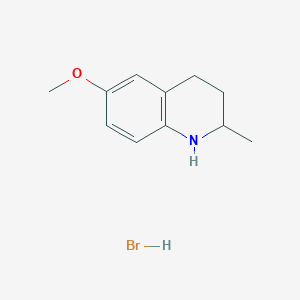

![[2-(Biphenyl-4-yloxy)-1-cyclopropylethyl]-amine hydrochloride](/img/structure/B3102399.png)
![2-[(1,3-Dimethylpyrazol-5-yl)methoxy]ethylamine](/img/structure/B3102400.png)
